molecular formula C8H11BrN2 B3211296 3-Bromo-6-(tert-butyl)pyridazine CAS No. 1086383-74-5

3-Bromo-6-(tert-butyl)pyridazine

Cat. No.: B3211296
CAS No.: 1086383-74-5
M. Wt: 215.09 g/mol
InChI Key: CACQLVJWSNFUGH-UHFFFAOYSA-N
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Description

3-Bromo-6-(tert-butyl)pyridazine: is a heterocyclic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is characterized by a pyridazine ring substituted with a bromine atom at the third position and a tert-butyl group at the sixth position. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(tert-butyl)pyridazine typically involves the bromination of 6-(tert-butyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(tert-butyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-(tert-butyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(tert-butyl)pyridazine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes or receptors, leading to its biological effects . Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methylpyridazine
  • 3-Bromo-6-ethylpyridazine
  • 3-Bromo-6-isopropylpyridazine

Uniqueness

Compared to its analogs, 3-Bromo-6-(tert-butyl)pyridazine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its steric and electronic properties. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-bromo-6-tert-butylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQLVJWSNFUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborol-an-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one and 3-bromo-6-tert-butylpyridazine following a procedure analogous to that described in Example Step 2. 3-bromo-6-tert-butylpyridazine was prepared from pivaloyl chloride following procedures analogous to those described in Example 4 Steps 1-4 using POBr3 in place of POCl3 in Step 4. LC-MS Method 2 tR=1.208 min, m/z=488.3; 1H NMR (CD3OD) 0.94 (s, 3H), 1.25 (s, 3H), 1.48 (s, 9H), 1.57 (d, 3H), 2.15 (s, 2H), 2.29 (m, 1H), 2.50 (m, 2H), 3.10 (m, 1H), 5.60 (m, 1H), 7.14 (d, 2H), 7.30 (m, 5H), 7.81 (d, 2H), 8.07 (d, 1H), 8.20 (d, 1H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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